2,2'-Methylene Bis[Ranitidine]-d12
Description
Significance of Stable Isotope Labeling in Modern Chemical and Pharmaceutical Research
Stable isotope labeling is a technique where atoms in a molecule are replaced with their non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.commetsol.com These labeled compounds are chemically almost identical to their unlabeled counterparts but have a higher mass, which allows them to be distinguished using mass spectrometry. acanthusresearch.comnih.gov This characteristic makes them ideal for a variety of applications in pharmaceutical research. musechem.com
Role in Quantitative Analytical Methodologies
Stable isotope labeled compounds are frequently used as internal standards in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). acanthusresearch.comscispace.com The use of a SIL internal standard that is chemically identical to the analyte of interest helps to correct for variations in sample preparation, instrument response, and matrix effects, leading to more accurate and precise quantification. scispace.comclearsynth.com Deuterated standards, where hydrogen is replaced by deuterium, are commonly employed for this purpose. clearsynth.com The higher mass of the SIL internal standard allows it to be differentiated from the unlabeled analyte by the mass spectrometer, ensuring accurate measurement of the analyte's concentration in complex biological matrices like plasma or urine. acanthusresearch.comclearsynth.comnih.gov
Applications in Mechanistic Pathway Elucidation and Kinetic Studies
Isotopic labeling is a powerful tool for investigating the mechanisms of chemical and enzymatic reactions. nih.govnih.govbohrium.com By incorporating isotopes at specific positions in a molecule, researchers can trace the transformation of the molecule through complex biochemical pathways. musechem.comnih.gov This approach is crucial for understanding drug metabolism, identifying metabolites, and elucidating the pathways of drug degradation. nih.govnih.govchemicalsknowledgehub.com
Kinetic isotope effect (KIE) studies, which measure the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes, provide valuable insights into the transition state of a reaction. nih.govpnas.org These studies are instrumental in understanding enzyme mechanisms and can help in the design of more stable and effective drugs. nih.govacs.orgosti.gov
Overview of Pharmaceutical Impurity Profiling and Control Strategies in Drug Substance and Drug Product Development
Pharmaceutical impurities are unwanted chemicals that can be present in a drug substance or a finished drug product. aquigenbio.com They can originate from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials. aquigenbio.combiomedres.usnih.gov Even in small amounts, impurities can potentially affect the safety and efficacy of a drug. usp.orgbiomedres.us Therefore, regulatory authorities like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in pharmaceuticals. aquigenbio.comperkinelmer.com
Impurity profiling is the process of identifying and quantifying the impurities present in a drug substance or product. numberanalytics.commedwinpublishers.com This involves the use of various analytical techniques, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). biomedres.usnumberanalytics.comnih.gov A comprehensive impurity profile is essential for ensuring the quality and safety of a pharmaceutical product. numberanalytics.com
Control strategies for impurities include:
Controlling raw materials: Ensuring the purity of starting materials and reagents. aquigenbio.comveeprho.com
Process controls: Monitoring and controlling the manufacturing process to minimize the formation of impurities. aquigenbio.comveeprho.com
Specification setting: Establishing acceptable limits for known and unknown impurities in the final product. uspnf.com
Stability testing: Evaluating the degradation of the drug product over time under various storage conditions. researchgate.net
Contextualization of Ranitidine (B14927) and its Known Degradation Products and Related Substances
Ranitidine, formerly marketed under the brand name Zantac, is a histamine (B1213489) H2-receptor antagonist that decreases the production of stomach acid. wikipedia.orgnih.gov It was widely used for treating conditions like peptic ulcer disease and gastroesophageal reflux disease. wikipedia.org
In recent years, concerns have been raised about the presence of the impurity N-nitrosodimethylamine (NDMA) in ranitidine products. nih.gov NDMA is classified as a probable human carcinogen. nih.govnih.gov Investigations have shown that NDMA can form from the degradation of the ranitidine molecule itself, as well as from certain ranitidine-related impurities. nih.govacs.orgjst.go.jp This has led to the recall and suspension of ranitidine products in many countries. nih.gov
One of the known impurities of ranitidine is 2,2'-Methylene Bis[Ranitidine]. researchgate.netcymitquimica.com This compound is formed from the reaction of two ranitidine molecules with formaldehyde (B43269). researchgate.net The deuterated version of this impurity, 2,2'-Methylene Bis[Ranitidine]-d12 , serves as a stable isotope-labeled internal standard for the accurate quantification of the unlabeled impurity in ranitidine drug substances and products. medchemexpress.comcymitquimica.com The "d12" in its name indicates that twelve hydrogen atoms in the molecule have been replaced by deuterium. lgcstandards.com
Properties
Molecular Formula |
C₂₇H₃₂D₁₂N₈O₆S₂ |
|---|---|
Molecular Weight |
652.89 |
Synonyms |
N1,N5-Bis[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N1’,N5’-dimethyl-2,4-dinitro-1,4-pentadiene-1,1,5,5-tetramine-d12; Ranitidine Impurity I-d12; Ranitidine Formaldehyde Adduct-d12 |
Origin of Product |
United States |
Synthesis and Derivatization of 2,2 Methylene Bis Ranitidine D12
Synthetic Approaches for Ranitidine (B14927) Dimer Analogs
The synthesis of ranitidine dimer analogs is a specialized area of medicinal chemistry, often driven by the need to understand impurity profiles of the parent drug, ranitidine. researchgate.netpharmaffiliates.com These dimers are typically formed as byproducts during the synthesis or degradation of ranitidine.
Elucidation of Formaldehyde-Mediated Condensation Pathways in Dimer Formation
The formation of 2,2'-Methylene Bis[Ranitidine], the non-deuterated counterpart of the title compound, is primarily understood to occur through a formaldehyde-mediated condensation reaction. researchgate.net This pathway involves the reaction of two molecules of ranitidine with one molecule of formaldehyde (B43269). The reaction is thought to proceed via an electrophilic substitution mechanism, where the formaldehyde acts as an electrophile, bridging the two ranitidine molecules. stackexchange.comresearchgate.net
The most likely sites for this condensation on the ranitidine molecule are the electron-rich positions, such as the furan (B31954) ring or the amine functionalities. The reaction mechanism likely involves the initial formation of a hydroxymethyl derivative of ranitidine, which then reacts with a second ranitidine molecule to form the methylene-bridged dimer. nih.gov The unique reactivity of formaldehyde, with its high electrophilicity and minimal steric hindrance, facilitates this condensation. youtube.com
Methodologies for Isotopic Labeling with Deuterium (B1214612) in Complex Organic Molecules
Deuterium labeling is a powerful technique used to create internal standards for mass spectrometry-based quantification, as the deuterated compounds are chemically identical to their non-labeled counterparts but have a distinct mass-to-charge ratio. acs.orgnih.govaptochem.com The introduction of deuterium into complex organic molecules can be achieved through various methods, including hydrogen-deuterium exchange, reduction with deuterated reagents, and the use of deuterated building blocks in the synthesis. mdpi.comumsl.edu
Specific Incorporation of Deuterium into the Methylene (B1212753) Bridge and Ranitidine Moieties of 2,2'-Methylene Bis[Ranitidine]
The synthesis of 2,2'-Methylene Bis[Ranitidine]-d12 necessitates the specific incorporation of twelve deuterium atoms. A plausible synthetic strategy involves the use of deuterated formaldehyde (formaldehyde-d2) to form the deuterated methylene bridge. Formaldehyde-d2 can be synthesized through various established methods. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.netbiosynth.com
To achieve the full d12 labeling, deuteration of the ranitidine molecule itself is also required. This can be accomplished by employing deuterated starting materials in the synthesis of ranitidine. For instance, the N-methyl group can be deuterated using a deuterated methylating agent. The furan ring of ranitidine can be deuterated through base-catalyzed hydrogen-isotope exchange with deuterium oxide under elevated temperatures. nih.govosti.govacs.org
A convergent synthetic approach would involve the synthesis of ranitidine-d5 (with deuterium on the N-methyl group and the furan ring) followed by condensation with formaldehyde-d2 to yield the desired this compound.
Challenges and Considerations in the Preparation of High-Purity Reference Standards
The preparation of high-purity reference standards, particularly for complex and isotopically labeled molecules, presents significant challenges. musechem.comuniupo.itnih.govnih.gov The primary goal is to achieve a high chemical and isotopic purity, which is crucial for its use as an internal standard in quantitative analysis. scioninstruments.comacs.org
One of the main challenges is the control of impurities during the synthesis. The condensation reaction can lead to the formation of various side products and oligomers. Therefore, careful optimization of reaction conditions and robust purification methods are essential. Techniques such as high-performance liquid chromatography (HPLC) are often employed for the purification and analysis of ranitidine and its impurities. google.comjst.go.jpgoogle.comresearchgate.net
Furthermore, ensuring high isotopic enrichment is a critical aspect. The synthesis must be designed to minimize any back-exchange of deuterium with hydrogen. The final product must be thoroughly characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the number and position of the deuterium labels and to quantify the isotopic purity. The stability of the deuterated compound during storage is another important consideration to ensure the integrity of the reference standard over time. nih.govrsc.org
| Parameter | Challenge | Mitigation Strategy |
| Chemical Purity | Formation of side products and oligomers during condensation. | Optimization of reaction conditions (stoichiometry, temperature, catalyst), and purification by preparative HPLC. |
| Isotopic Purity | Incomplete deuteration and back-exchange of deuterium. | Use of highly enriched deuterated reagents, optimization of reaction conditions to prevent H/D exchange, and thorough characterization by MS and NMR. |
| Structural Confirmation | Unambiguous identification of the structure and the position of deuterium labels. | Advanced analytical techniques such as 2D-NMR and high-resolution mass spectrometry. |
| Stability | Potential degradation of the compound during storage. | Stability studies under various conditions and storage in a controlled environment (e.g., low temperature, protected from light). |
Mechanistic Investigations of 2,2 Methylene Bis Ranitidine Formation
Chemical Pathways of Ranitidine (B14927) Dimerization under Controlled and Stress Conditions
The dimerization of ranitidine to form 2,2'-Methylene Bis[Ranitidine] is not a spontaneous self-reaction but rather a condensation reaction involving a specific co-reactant: formaldehyde (B43269). researchgate.net The pathway involves two molecules of ranitidine reacting with one molecule of formaldehyde, which provides the carbon atom for the central methylene (B1212753) bridge connecting the two ranitidine units.
This reaction can occur under various conditions, but its rate is significantly influenced by stress factors such as heat and humidity, which accelerate the degradation of ranitidine. nih.govacs.org The presence of formaldehyde can stem from its use in synthesis or as a trace impurity in other pharmaceutical excipients. pharxmonconsulting.comnih.gov Studies on ranitidine's stability have shown that degradation is often promoted by exposure to humid conditions and elevated temperatures. fda.govnih.gov
Identification and Characterization of Reaction Intermediates
The reaction between an amine, such as the secondary amine present in the ranitidine molecule, and formaldehyde proceeds through a series of well-defined intermediates. nih.gov The generally accepted mechanism involves the following steps:
Formation of a Hemiaminal/Methylol Intermediate: The initial step is the nucleophilic attack of the secondary nitrogen atom of a ranitidine molecule on the carbonyl carbon of formaldehyde. This results in the formation of a reactive N-hydroxymethyl (methylol) intermediate. nih.govresearchgate.net
Formation of an Iminium Ion: The methylol intermediate is unstable and readily eliminates a molecule of water. This dehydration step results in the formation of a highly electrophilic iminium ion intermediate. nih.gov
Nucleophilic Attack by a Second Ranitidine Molecule: The reactive iminium ion is then susceptible to attack by a nucleophile. A second molecule of ranitidine, acting as the nucleophile, attacks the iminium ion. This final step forms the stable C-N bond, creating the methylene bridge and yielding the final dimer product, 2,2'-Methylene Bis[Ranitidine]. researchgate.netnih.gov
These intermediates are typically transient and difficult to isolate but are inferred through mechanistic studies and knowledge of amine-formaldehyde chemistry.
Influence of Environmental Parameters (e.g., pH, temperature, presence of co-reactants) on Dimer Formation Kinetics
The rate, or kinetics, of ranitidine dimerization is highly dependent on several environmental factors. The interplay of these parameters dictates the stability of the drug substance and the impurity profile over time.
Temperature: Increased temperature is a significant stress factor that accelerates most chemical reactions, including the degradation of ranitidine. acs.orgnih.gov Studies have demonstrated that levels of ranitidine degradation products increase when the drug is exposed to higher-than-ambient temperatures. fda.gov This acceleration is due to the provision of sufficient activation energy for the reaction to proceed more rapidly.
pH: The pH of the environment plays a critical role. Ranitidine has been found to be particularly unstable in lower pH (acidic) conditions, with degradation increasing as pH is reduced. nih.gov The formation of the iminium ion intermediate, a key step in the dimerization, is often acid-catalyzed. nih.gov Conversely, ranitidine exhibits its greatest stability in the pH range of 5 to 8. nih.gov
Presence of Co-reactants: The concentration of formaldehyde, the essential co-reactant, is a primary driver of the dimerization rate. The reaction cannot proceed in its absence. Furthermore, the presence of water (humidity) and other impurities can synergistically accelerate degradation by creating a more mobile phase (e.g., transitioning from a solid to a solution state), which enhances the reactivity of the molecules. nih.gov
Table 1: Influence of Environmental Parameters on Ranitidine Dimerization Rate
| Parameter | Effect on Dimer Formation Rate | Rationale |
|---|---|---|
| Temperature | Increases | Provides higher activation energy for the reaction. acs.orgfda.gov |
| pH | Increases at lower (acidic) pH | The formation of the key iminium intermediate is often acid-catalyzed. nih.govnih.gov |
| Formaldehyde | Increases with concentration | Acts as the essential co-reactant (methylene bridge source). researchgate.net |
| Humidity/Water | Increases | Facilitates molecular mobility and can promote phase transitions to a more reactive state. nih.gov |
Utility of Deuterated Analogs in Mechanistic Studies of Chemical Reactions
Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium (B1214612), are invaluable tools in chemistry. synthinkchemicals.comnih.gov The compound 2,2'-Methylene Bis[Ranitidine]-d12 is a deuterated version of the ranitidine dimer. drugbank.com Such labeled compounds are used extensively as internal standards in quantitative analysis due to their mass difference. More critically for this discussion, they are employed in mechanistic studies to trace the path of atoms through a reaction and to investigate the kinetic isotope effect. nih.govgoogle.com
By synthesizing a deuterated version of a reactant, chemists can follow the deuterium labels into the products, confirming reaction pathways. In the context of ranitidine dimerization, using deuterated formaldehyde (CD₂O) or ranitidine deuterated at specific positions could unequivocally prove their roles and the specific atoms involved in forming the methylene bridge.
Application of Kinetic Isotope Effects for Reaction Mechanism Elucidation
The Kinetic Isotope Effect (KIE) is a powerful and precise tool used to determine the mechanisms of chemical reactions. It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. acs.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy one (kH).
The underlying principle of the KIE is that heavier isotopes form stronger covalent bonds. Consequently, it requires more energy to break a bond to a heavier isotope (e.g., a Carbon-Deuterium bond) compared to a lighter one (e.g., a Carbon-Hydrogen bond).
There are two main types of KIEs:
Primary KIE: This is observed when the bond to the isotopically labeled atom is being formed or broken in the rate-determining step (the slowest step) of the reaction. A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is breaking in the rate-limiting step.
Secondary KIE: This occurs when the isotopically substituted atom is not directly involved in bond-making or breaking in the rate-determining step. These effects are smaller (kH/kD is often close to 1) and provide information about changes in hybridization or the steric environment at the transition state.
In the study of 2,2'-Methylene Bis[Ranitidine] formation, a KIE experiment could involve comparing the reaction rate using normal ranitidine versus a specifically deuterated ranitidine (for instance, at the secondary amine, N-H vs. N-D). If a significant primary KIE is observed, it would indicate that the breaking of the N-H bond is part of the slowest, rate-determining step of the dimerization mechanism. The use of this compound, where the methyl groups are deuterated, would likely result in a secondary KIE, providing more subtle information about the transition state.
Table 2: Interpretation of Kinetic Isotope Effects (KIE)
| Type of KIE | Typical Value (kH/kD) | Interpretation |
|---|---|---|
| Normal Primary | > 2 | Bond to the isotope is breaking in the rate-determining step. |
| No Effect | ~ 1 | Bond to the isotope is not broken in the rate-determining step. |
| Inverse | < 1 | Bond to the isotope becomes stiffer in the transition state (e.g., change from sp³ to sp² hybridization is not occurring). |
| Secondary (α or β) | 0.7 - 1.5 | Indicates changes in the electronic environment or hybridization at or near the reaction center during the transition state. |
Advanced Analytical Methodologies for 2,2 Methylene Bis Ranitidine D12
Development and Validation of High-Resolution Chromatographic Techniques
High-resolution chromatographic techniques are fundamental in separating and identifying complex mixtures, making them indispensable for pharmaceutical analysis.
Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) for Targeted Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the targeted analysis of pharmaceutical impurities. nih.govnih.gov This technique offers high sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities in drug substances and products. nih.govnih.govwaters.com
In the context of ranitidine (B14927), which has been scrutinized for the presence of N-nitrosodimethylamine (NDMA), LC-MS/MS methods have been developed to ensure the safety of the drug. nih.govnih.gov These methods often utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. fda.gov The development of such methods involves optimizing chromatographic conditions to achieve separation from the active pharmaceutical ingredient (API) and other potential interferences. fda.govedqm.eu For instance, reversed-phase chromatography with a C18 column is commonly employed. fda.gov
The validation of these LC-MS/MS methods is performed according to guidelines such as those from the International Council for Harmonisation (ICH) to ensure their reliability. fda.gov Key validation parameters include specificity, linearity, accuracy, precision, and the limit of quantification (LOQ). resolian.comresearchgate.net For example, a validated LC-MS/MS method for NDMA in ranitidine demonstrated a low limit of quantification, ensuring that even minute levels of the impurity could be accurately measured. fda.gov The use of atmospheric pressure chemical ionization (APCI) has been shown to be a soft ionization technique suitable for polar and thermally stable compounds, minimizing in-source fragmentation and improving the signal for certain analytes. waters.com
A summary of typical LC-MS/MS parameters for the analysis of impurities in ranitidine is presented below:
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | Reversed-phase with C18 column | fda.gov |
| Mobile Phase | Gradient elution with water and organic solvent (e.g., methanol (B129727) or acetonitrile) containing a modifier like formic acid | fda.gov |
| Detection | Tandem mass spectrometry (MS/MS) | nih.govnih.gov |
| Ionization Mode | Positive ion electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | nih.govwaters.com |
| Scan Type | Multiple Reaction Monitoring (MRM) | fda.gov |
Role of Gas Chromatography Coupled with Mass Spectrometry (GC-MS/MS) for Related Volatile Analytes and Degradation Products
While LC-MS/MS is a primary technique, gas chromatography coupled with mass spectrometry (GC-MS/MS) plays a crucial role in the analysis of volatile and semi-volatile impurities and degradation products that may be present in ranitidine. nih.gov However, the use of GC-MS for ranitidine analysis requires caution, as the high temperatures used in the GC inlet can cause the degradation of ranitidine itself, potentially leading to the formation of artifacts like NDMA and providing inaccurate results. nih.govjst.go.jpresearchgate.net
To circumvent this issue, techniques such as headspace (HS) sampling combined with GC-MS can be employed. nih.gov Headspace-solid-phase microextraction (HS-SPME)-GC-MS has been investigated as a suitable alternative for the analysis of volatile compounds in ranitidine, as it can avoid the high temperatures associated with direct liquid injection. nih.govresearchgate.netsigmaaldrich.com This method has shown good correlation with LC-MS/MS results for the analysis of NDMA. researchgate.net
Studies on the photodegradation of ranitidine have utilized HS-SPME-GC-MS to identify various volatile degradation products, highlighting the utility of this technique in understanding the stability of the drug under different conditions. nih.govsigmaaldrich.com
Principles and Practice of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Analysis
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative analysis, particularly in LC-MS/MS. nih.govwaters.comjst.go.jp
Strategies for Enhancing Accuracy, Precision, and Robustness in Impurity Quantification
SIL-IS, such as 2,2'-Methylene Bis[Ranitidine]-d12, are ideal for enhancing the accuracy, precision, and robustness of quantitative methods for impurities. nih.govjst.go.jpnih.gov Because SIL-IS have nearly identical physicochemical properties to their unlabeled counterparts, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. researchgate.net This co-behavior allows the SIL-IS to effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to more reliable and reproducible results. nih.gov
The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. resolian.comut.ee By normalizing the analyte response to the SIL-IS response, the variability in the analytical process is significantly reduced, thereby improving both accuracy and precision. researchgate.net For a SIL internal standard to be effective, it should have a suitable mass difference from the analyte (typically at least 3 mass units) and be free of any unlabeled species that could interfere with the analysis. acanthusresearch.com
The following table summarizes the key characteristics of an ideal SIL-IS:
| Characteristic | Description | Reference |
|---|---|---|
| Chemical Identity | Chemically identical to the analyte, but with isotopic substitution. | researchgate.net |
| Co-elution | Elutes at the same retention time as the analyte. | researchgate.net |
| Mass Difference | Sufficient mass difference to be distinguished by the mass spectrometer. | acanthusresearch.com |
| Isotopic Purity | High isotopic purity with minimal presence of the unlabeled analyte. | acanthusresearch.com |
Mitigation of Matrix Effects and Other Analytical Interferences through Isotopic Dilution
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. nih.govwaters.comnih.gov Isotopic dilution, the technique of using a SIL-IS, is the most effective way to mitigate these effects. nih.govwaters.comnih.gov
Since the SIL-IS and the analyte are affected by matrix effects in the same way, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate. researchgate.net This allows for accurate quantification despite the presence of interfering substances in the matrix. nih.gov The use of a SIL-IS can also compensate for losses during sample extraction and preparation. researchgate.net
In some cases, simple dilution of the sample can also help to reduce matrix effects by lowering the concentration of interfering compounds. nih.govresearchgate.net However, the use of a SIL-IS is generally considered the gold standard for correcting matrix effects in quantitative LC-MS/MS. nih.gov
Advanced Spectroscopic Characterization for Structural Elucidation and Confirmation
Advanced spectroscopic techniques are essential for the definitive structural elucidation and confirmation of pharmaceutical impurities. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and high-resolution mass spectrometry (HRMS) provide detailed information about the molecular structure of a compound. irdg.orgresearchgate.net
For a complex molecule like this compound, a combination of these techniques would be necessary to confirm its structure unequivocally. HRMS would provide the accurate mass and elemental composition, while 1D and 2D NMR experiments (such as ¹H, ¹³C, COSY, HSQC, and HMBC) would reveal the connectivity of the atoms within the molecule. FTIR spectroscopy can be used to identify functional groups present in the molecule. irdg.org The characterization of ranitidine polymorphs has been successfully performed using techniques like X-ray diffraction (XRD), FTIR, and Raman spectroscopy. irdg.org
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Structural Assignment
The synthesis of deuterated compounds is a common strategy in pharmaceutical analysis to create internal standards for quantitative studies. nih.gov The structural integrity and the exact location of the deuterium labels must be rigorously verified. 1H NMR (Proton NMR) is instrumental in this process. The absence of signals at specific chemical shifts, which are present in the spectrum of the non-deuterated analogue, provides direct evidence of successful deuteration. For this compound, the twelve deuterium atoms are expected to be located on the two N,N-dimethylaminomethyl groups. Consequently, the characteristic singlet corresponding to these twelve protons in the 1H NMR spectrum of the parent compound would be absent in the spectrum of the d12 analogue.
Furthermore, 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for the complete structural assignment of the molecule. youtube.com These experiments reveal the connectivity between protons and carbons in the molecular framework, allowing for a detailed mapping of the entire structure. A study on different crystal forms of ranitidine hydrochloride has demonstrated the power of solid-state NMR in revealing intra- and intermolecular correlations, which can be equally applied to its derivatives. nih.gov
Table 1: Hypothetical ¹H NMR Spectral Data Comparison
| Assignment | 2,2'-Methylene Bis[Ranitidine] (ppm) | This compound (ppm) | Comment |
| N(CH₃)₂ | ~2.2 | Absent | Confirms deuteration at the dimethylamino groups. |
| Furan-CH₂-N | ~3.5 | ~3.5 | Signal remains, indicating this part is not deuterated. |
| S-CH₂-CH₂-N | ~2.8, ~3.3 | ~2.8, ~3.3 | Signals remain, confirming the integrity of the ethylthio linker. |
| Methylene (B1212753) bridge (-CH₂-) | ~4.5 | ~4.5 | The central methylene bridge proton signal is expected to be present. |
| Furan (B31954) ring protons | ~6.3, ~7.2 | ~6.3, ~7.2 | Furan ring protons remain, confirming the core structure. |
| N-CH₃ | ~2.9 | ~2.9 | The N-methyl group protons are present. |
| C=CH-NO₂ | ~6.8 | ~6.8 | The vinyl proton signal is present. |
Note: The chemical shifts (ppm) are illustrative and based on known spectra of ranitidine and its derivatives. researchgate.nethmdb.ca
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways, which provides further structural confirmation. nih.gov For this compound, HRMS would be used to confirm the successful incorporation of the twelve deuterium atoms by providing a highly accurate mass measurement.
The theoretical exact mass of the [M+H]⁺ ion of this compound would be significantly different from its non-deuterated counterpart, allowing for unequivocal confirmation of its identity. The high resolving power of modern mass spectrometers can easily distinguish between the isotopic peaks. massbank.jp
Tandem mass spectrometry (MS/MS) experiments are conducted to analyze the fragmentation pattern of the molecule. researchgate.net By inducing fragmentation of the parent ion and analyzing the resulting product ions, specific structural motifs within the molecule can be identified. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to the different parts of the molecule. For instance, a key fragment would likely arise from the cleavage of the bond between the furan ring and the deuterated dimethylaminomethyl group, resulting in a fragment ion that is 6 mass units heavier than the corresponding fragment in the non-deuterated analogue. The fragmentation of the ranitidine molecule itself is well-documented and typically involves cleavage at the thioether linkage and around the furan ring. massbank.jpnist.gov
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Theoretical m/z for 2,2'-Methylene Bis[Ranitidine] | Theoretical m/z for this compound | Interpretation |
| [M+H]⁺ | 641.2892 | 653.3646 | Confirms the incorporation of 12 deuterium atoms. |
| [M-C₅H₁₀N]⁺ | 584.2173 | 584.2173 | Loss of the non-deuterated side chain. |
| [M-C₅H₄D₆N]⁺ | - | 585.2549 | Loss of the deuterated dimethylaminomethyl furan moiety. |
| [C₅H₄D₆N-CH₂]⁺ | - | 108.1394 | Fragment containing the deuterated dimethylaminomethyl group. |
| [C₈H₁₂N₂O₃S]⁺ | 232.0596 | 232.0596 | Fragment corresponding to the ranitidine core structure. |
Note: The m/z values are hypothetical and calculated based on the chemical formula. The fragmentation pathway is predicted based on known fragmentation of ranitidine. massbank.jpnist.gov
Role As a Reference Material in Pharmaceutical Quality Control and Research
Utilization as a Certified Reference Material (CRM) for Analytical Comparability and Traceability
2,2'-Methylene Bis[Ranitidine]-d12 is the deuterium-labeled form of 2,2'-Methylene Bis[Ranitidine], an impurity of the histamine (B1213489) H2-receptor antagonist, ranitidine (B14927). intlab.orgcymitquimica.com The non-labeled version of this compound is recognized as Ranitidine EP Impurity I. cymitquimica.comsynthinkchemicals.com Certified Reference Materials (CRMs) of Ranitidine Impurity I are available and are produced in accordance with ISO 17034 and ISO/IEC 17025 standards. sigmaaldrich.com This certification ensures the material's quality and provides a basis for analytical traceability.
The availability of a well-characterized, stable isotope-labeled internal standard like this compound is invaluable for quantitative analysis. medchemexpress.commedchemexpress.com In analytical chemistry, particularly in chromatographic techniques like HPLC and mass spectrometry, deuterated standards are used to improve the accuracy and precision of measurements. nih.gov By incorporating a known amount of the deuterated standard into a sample, analysts can correct for variations in sample preparation and instrument response, leading to more reliable and comparable results across different laboratories and batches of medication.
Table 1: Chemical Properties of 2,2'-Methylene Bis[Ranitidine] and its Deuterated Analog
| Property | 2,2'-Methylene Bis[Ranitidine] | This compound |
| Synonyms | Ranitidine EP Impurity I, Ranitidine Formaldehyde (B43269) Adduct cymitquimica.comsynthinkchemicals.com | Labeled 2,2'-Methylene Bis[Ranitidine] intlab.org |
| Molecular Formula | C27H44N8O6S2 cymitquimica.comsynthinkchemicals.com | C27H32D12N8O6S2 intlab.orgmedchemexpress.commedchemexpress.com |
| Molecular Weight | 640.82 g/mol cymitquimica.comsynthinkchemicals.com | 652.89 g/mol intlab.orgmedchemexpress.commedchemexpress.com |
| CAS Number | 207592-21-0 synthinkchemicals.commedchemexpress.commedchemexpress.com | Not available |
This table presents a comparison of the key chemical properties of 2,2'-Methylene Bis[Ranitidine] and its deuterated form, this compound.
Importance in the Impurity Profiling and Routine Quality Control of Ranitidine and its Related Substances
Impurity profiling is a critical aspect of pharmaceutical quality control, as impurities can affect the efficacy and safety of a drug product. 2,2'-Methylene Bis[Ranitidine] is a known process impurity and potential degradation product of ranitidine. cymitquimica.comlgcstandards.com Its presence in ranitidine active pharmaceutical ingredients (APIs) and finished drug products must be monitored and controlled within acceptable limits set by regulatory authorities.
The use of this compound as an internal standard is crucial for the accurate quantification of the corresponding non-labeled impurity in routine quality control testing. sigmaaldrich.com By using a stable isotope-labeled standard, analytical laboratories can achieve high levels of accuracy and precision in their measurements, ensuring that each batch of ranitidine meets the required quality standards before release. This is particularly important in light of the concerns raised in recent years regarding impurities in ranitidine products.
Applications in the Development and Validation of Analytical Methods for Ranitidine Related Substances
The development and validation of robust analytical methods are fundamental to ensuring the quality of pharmaceuticals. nih.govorientjchem.orgorientjchem.orgresearchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for validating analytical procedures to demonstrate their suitability for their intended purpose. nih.govorientjchem.orgorientjchem.orgresearchgate.net
In the context of analyzing ranitidine and its related substances, this compound plays a significant role in the validation of analytical methods. synzeal.com Specifically, it is employed as an internal standard in chromatographic methods to enhance the accuracy, precision, and robustness of the quantification of the corresponding impurity. The use of a stable isotope-labeled internal standard is considered a best practice in analytical method development, as it minimizes the impact of matrix effects and other sources of variability.
The validation of an analytical method typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). The inclusion of an internal standard like this compound can significantly strengthen the validation package by providing a reliable reference point for the quantification of the target analyte.
Emerging Research Directions and Future Analytical Challenges
Development of Novel Analytical Approaches for the Detection and Quantification of Complex Pharmaceutical Impurities
The detection and quantification of pharmaceutical impurities, particularly those that are complex and present at trace levels, represent a significant analytical challenge. medwinpublishers.com Regulatory bodies like the International Conference on Harmonisation (ICH) mandate that any unknown impurity exceeding a 0.1% threshold must be identified and characterized, driving the need for highly sensitive and specific analytical techniques. kymos.comajpaonline.com The development of such methods is crucial for ensuring the safety and efficacy of pharmaceutical products. pharmtech.com
Modern impurity profiling relies heavily on hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy. medwinpublishers.combiomedres.us High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are workhorse techniques for separating complex mixtures. kymos.combiomedres.us When coupled with Mass Spectrometry (MS), as in LC-MS, these methods become powerful tools for both identifying and quantifying impurities. biomedres.us Techniques like UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) offer high resolution and sensitivity, which are critical for the analysis of unknown degradation products and metabolites. ajpaonline.com
For accurate quantification, especially in complex biological matrices, stable isotope-labeled internal standards such as 2,2'-Methylene Bis[Ranitidine]-d12 are indispensable. SIL standards exhibit nearly identical chemical and physical properties to their unlabeled counterparts (analytes) but have a higher mass due to the incorporated isotopes (e.g., Deuterium (B1214612), Carbon-13). acanthusresearch.comalfa-chemistry.com In LC-MS/MS analysis, this mass difference allows the standard to be distinguished from the analyte. The use of a SIL internal standard can significantly reduce the impact of matrix effects and improve the accuracy and reproducibility of the quantification. acanthusresearch.com
Table 1: Comparison of Modern Analytical Techniques for Impurity Profiling
| Technique | Principle | Primary Application in Impurity Analysis | Advantages | Limitations |
| HPLC/UPLC | Differential partitioning of analytes between a stationary and mobile phase. biomedres.us | Separation of impurities from the Active Pharmaceutical Ingredient (API) and other components. kymos.com | High resolution, well-established, versatile. biomedres.us | May not be sufficient for structural elucidation alone. |
| LC-MS/MS | Combines HPLC/UPLC separation with mass spectrometry for detection and fragmentation analysis. biomedres.us | Quantification and structural confirmation of known impurities; identification of unknowns. alliedacademies.org | High sensitivity and specificity, provides molecular weight and structural data. pharmtech.combiomedres.us | Matrix effects can interfere with quantification. |
| HRMS (e.g., Q-TOF) | Mass spectrometry with very high resolution and mass accuracy. pharmtech.com | Accurate mass measurement for determining the elemental composition of unknown impurities. pharmtech.com | High confidence in molecular formula determination. pharmtech.com | Higher cost and complexity. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. alfa-chemistry.com | Definitive structural elucidation of isolated impurities. | Provides detailed information on molecular structure and connectivity. | Requires relatively large amounts of pure sample, lower sensitivity than MS. |
Strategies for Comprehensive Characterization of Unknown Degradation Products and Their Formation Pathways
Identifying and structurally elucidating unknown impurities is a critical step in pharmaceutical development. kymos.com This process, known as impurity profiling, ensures that any new chemical entity formed during manufacturing or storage is assessed for its potential impact on product quality and safety. medwinpublishers.comajpaonline.com The characterization of these unknowns often requires a multi-step, systematic approach.
The process typically begins with forced degradation or stress testing, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light. ajpaonline.comnih.gov This helps to generate potential degradation products and provides insight into the drug's stability and possible degradation pathways. ajpaonline.com For instance, ranitidine (B14927) has been shown to degrade significantly under acidic, basic, and oxidative stress conditions. nih.gov
Once degradation is observed, a stability-indicating analytical method, usually based on HPLC, is used to separate the degradation products from the parent drug. ajpaonline.com If an unknown peak is detected above the identification threshold, the next step is structural elucidation. kymos.com Mass spectrometry is the primary tool for this purpose. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which allows for the determination of the compound's elemental formula. pharmtech.comalliedacademies.org Further fragmentation using tandem MS (MS/MS) or multi-stage MS (MSn) helps to piece together the structure of the molecule by breaking it down into smaller, identifiable fragments. pharmtech.com An algorithm for this process might involve comparing the fragmentation patterns of the unknown impurity with those of the parent drug and known intermediates to deduce the structural modifications. alliedacademies.org
Table 2: General Workflow for Characterization of Unknown Degradation Products
| Step | Objective | Key Techniques/Methods | Expected Outcome |
| 1. Stress Testing | To generate degradation products and assess stability. ajpaonline.com | Exposure to acid, base, heat, light, oxidation. nih.gov | A sample containing degradation products for analysis. |
| 2. Separation | To separate the unknown impurity from the API and other products. biomedres.us | Development of a stability-indicating HPLC or UPLC method. ajpaonline.com | Chromatogram showing resolved peaks for the API and impurities. |
| 3. Detection & Initial Analysis | To determine the molecular weight of the unknown impurity. ajpaonline.com | LC-MS analysis. | Mass spectrum providing the molecular ion peak of the impurity. |
| 4. Structural Elucidation | To determine the chemical structure of the impurity. pharmtech.com | High-Resolution Mass Spectrometry (HRMS) for elemental composition; Tandem MS (MS/MS) for fragmentation analysis. alliedacademies.org | Proposed chemical structure(s) for the unknown compound. |
| 5. Pathway Proposition | To understand how the impurity is formed. ajpaonline.comalliedacademies.org | Analysis of the impurity's structure in relation to the API and the stress conditions applied. | A proposed chemical reaction mechanism for the impurity's formation. |
Future Prospects for Stable Isotope Labeling Technology in Pharmaceutical Impurity Analysis and Mechanistic Organic Chemistry
Stable isotope labeling (SIL), the technology behind this compound, has a promising future that extends beyond its current applications. While its role in quantitative bioanalysis is well-established, its potential in impurity analysis and fundamental mechanistic chemistry is still expanding. alfa-chemistry.commusechem.com
In pharmaceutical impurity analysis, the synthesis and availability of a wider range of SIL standards for known and potential impurities will continue to be a priority. nih.gov As analytical instrumentation becomes more sensitive, the ability to accurately quantify impurities at ever-lower levels will be critical. SIL standards are the gold standard for such precise measurements. acanthusresearch.com Furthermore, advanced SIL-based techniques, such as mixing a labeled standard with a sample to create "mass doublets," can be used with high-resolution mass spectrometry as a filtering strategy to rapidly identify drug-related metabolites and impurities in highly complex samples like urine or blood. nih.gov
In the field of mechanistic organic chemistry, stable isotopes are a powerful tool for probing reaction pathways. youtube.com The kinetic isotope effect (KIE) is a phenomenon where replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) can alter the rate of a chemical reaction. youtube.comresearchgate.net By observing a KIE, chemists can determine whether a specific bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. youtube.com This provides invaluable insight into the reaction mechanism. For example, studying the formation of impurities like 2,2'-Methylene bis[ranitidine] using specifically labeled ranitidine precursors could elucidate the precise chemical steps involved in its degradation pathway. This knowledge can, in turn, inform strategies to prevent the formation of such impurities during manufacturing and storage.
The strategic replacement of hydrogen with deuterium can also enhance a drug's metabolic stability, a concept known as the "deuterium effect." musechem.comyoutube.com This application, while focused on improving the properties of the active drug itself, stems from the same fundamental principles of isotopic chemistry and highlights the broad and expanding utility of stable isotope labeling in pharmaceutical sciences.
Table 3: Applications of Stable Isotope Labeling in Pharmaceutical Sciences
| Application Area | Specific Use | Principle/Methodology | Benefit/Outcome |
| Quantitative Analysis | Internal standards for LC-MS assays. acanthusresearch.comalfa-chemistry.com | The SIL standard co-elutes with the analyte but is distinguished by mass, correcting for analytical variability. acanthusresearch.com | Improved accuracy, precision, and reproducibility of quantification. acanthusresearch.com |
| Impurity/Metabolite Identification | Isotope pattern filtering. nih.gov | Spiking a sample with a SIL compound creates a unique isotopic signature that can be computationally identified in complex MS data. | Rapid and confident identification of all drug-related species in a complex matrix. nih.gov |
| Mechanistic Chemistry | Kinetic Isotope Effect (KIE) studies. youtube.com | Measuring changes in reaction rates upon isotopic substitution to determine if a specific bond is broken in the rate-limiting step. youtube.com | Elucidation of reaction mechanisms, such as those for impurity formation or drug metabolism. |
| Drug Development | "Deuterium Effect" for metabolic stabilization. musechem.com | Replacing metabolically labile C-H bonds with stronger C-D bonds to slow down metabolic breakdown. youtube.com | Potentially improved pharmacokinetic profiles of drug candidates. musechem.com |
Q & A
Q. What are the recommended synthetic routes for 2,2'-Methylene Bis[Ranitidine]-d12, and how can isotopic purity be validated?
Methodological Answer: Synthesis typically involves deuterium substitution at specific hydrogen positions during precursor assembly. To ensure isotopic purity, use nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) and high-resolution mass spectrometry (HRMS). Cross-validate results with chromatographic techniques (HPLC/LC-MS) to confirm absence of non-deuterated impurities. Experimental protocols should detail reaction conditions (temperature, solvent, catalyst) and purification steps, adhering to reproducibility standards .
Q. How should researchers characterize the structural integrity of this compound compared to its non-deuterated analog?
Methodological Answer: Employ comparative spectroscopic analysis (e.g., -NMR, -NMR) to identify deuterium-induced shifts in resonance peaks. Pair this with X-ray crystallography (if crystalline forms are obtainable) to confirm bond geometries. For functional validation, conduct stability studies under physiological conditions (pH, temperature) to assess isotopic effects on degradation pathways .
Q. What are the primary applications of this compound in pharmacological research?
Methodological Answer: Its primary use is as an internal standard in quantitative mass spectrometry for pharmacokinetic studies of ranitidine derivatives. To optimize this, calibrate instrument sensitivity using spiked matrices (e.g., plasma, tissue homogenates) and validate linearity across expected concentration ranges. Include recovery rate calculations to assess matrix effects .
Advanced Research Questions
Q. How can isotopic substitution in this compound influence its metabolic stability, and what experimental designs are needed to quantify these effects?
Methodological Answer: Design in vitro assays (e.g., liver microsomes, cytochrome P450 inhibition studies) to compare metabolic rates between deuterated and non-deuterated forms. Use tandem mass spectrometry (MS/MS) to track deuterium retention in metabolites. Apply kinetic isotope effect (KIE) models to differentiate enzymatic vs. non-enzymatic degradation pathways. Theoretical frameworks should integrate metabolic theory (e.g., CYP450 substrate specificity) .
Q. What statistical approaches are recommended to resolve contradictions in stability data for this compound across different experimental conditions?
Methodological Answer: Use multivariate regression to isolate variables (e.g., pH, temperature, light exposure) contributing to instability. Apply Bayesian inference to assess confidence intervals for degradation rates under conflicting conditions. Cross-reference findings with computational models (e.g., molecular dynamics simulations) to predict vulnerable structural motifs. Ensure open access to raw datasets for independent validation .
Q. How can researchers design comparative studies to evaluate the deuterium isotope effect (DIE) on this compound’s receptor binding affinity?
Methodological Answer: Conduct competitive binding assays using radiolabeled ligands (e.g., -ranitidine) and surface plasmon resonance (SPR) to measure dissociation constants (). Compare deuterated vs. non-deuterated analogs under identical buffer conditions. Normalize data using reference compounds with known DIE profiles. Theoretical analysis should incorporate free-energy perturbation (FEP) calculations to model isotopic impacts on binding thermodynamics .
Q. What strategies ensure reproducibility when scaling up this compound synthesis for multi-institutional studies?
Methodological Answer: Implement quality-by-design (QbD) principles, documenting critical process parameters (CPPs) such as reaction stoichiometry and mixing efficiency. Use design-of-experiments (DoE) software to optimize batch consistency. Share detailed protocols via open repositories, including raw spectral data and chromatograms. Collaborative validation through inter-laboratory round-robin testing is essential .
Methodological and Theoretical Frameworks
Q. How should researchers integrate computational chemistry to predict the physicochemical properties of this compound?
Methodological Answer: Use density functional theory (DFT) to calculate isotopic effects on bond dissociation energies and solvation free energies. Validate predictions against experimental data (e.g., logP, pKa) using machine learning algorithms trained on deuterated compound databases. Publish code and datasets in FAIR-compliant repositories to enable peer validation .
Q. What theoretical models explain the isotopic impact of this compound on its pharmacokinetic profile?
Methodological Answer: Adapt compartmental pharmacokinetic models (e.g., two-compartment models) to include deuterium-specific parameters like metabolic half-life elongation. Incorporate isotopic data into physiologically based pharmacokinetic (PBPK) simulations to predict tissue distribution. Compare outputs with in vivo studies in model organisms, ensuring alignment with allometric scaling principles .
Data Reporting and Open Science
Q. What metadata standards are critical for publishing datasets on this compound?
Methodological Answer: Adopt the ISA (Investigation, Study, Assay) framework for experimental metadata, including instrument calibration logs, raw spectral files, and sample preparation details. Use controlled vocabularies (e.g., ChEBI, PubChem) for compound identifiers. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit data in domain-specific repositories (e.g., Metabolights, ChemRXiv) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
